molecular formula C26H25FN2O B3734075 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

Cat. No. B3734075
M. Wt: 400.5 g/mol
InChI Key: BBLNETKIKRXGAT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine, also known as DFPM, is a chemical compound with potential applications in scientific research. DFPM belongs to the class of piperazine derivatives and has been found to exhibit unique properties that make it a promising candidate for research in various fields.

Mechanism of Action

1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine increases the concentration of dopamine in the brain, leading to increased neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has been found to exhibit potent and selective inhibition of the dopamine transporter, leading to increased dopamine concentration in the brain. This increased dopamine concentration has been associated with potential therapeutic effects in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has several advantages for lab experiments, including its potent and selective inhibition of the dopamine transporter, which makes it a promising candidate for research in various fields. However, 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has limitations, including the need for further research to fully understand its potential therapeutic effects and the potential for side effects.

Future Directions

Future research on 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine could focus on its potential therapeutic effects in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, further research could explore the potential side effects of 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine and ways to mitigate these effects. Finally, research could focus on the development of new compounds based on the structure of 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine that exhibit even greater potency and selectivity for the dopamine transporter.

Scientific Research Applications

1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has been used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has been found to exhibit potent and selective inhibition of the dopamine transporter, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O/c27-24-14-11-21(12-15-24)13-16-25(30)28-17-19-29(20-18-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNETKIKRXGAT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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